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For Researchers, Scientists, and Drug Development Professionals

Introduction

SHR5428 is a potent and selective, noncovalent inhibitor of Cyclin-Dependent Kinase 7
(CDK7).[1] CDKZ7 is a key regulator of both the cell cycle and transcription, making it a
compelling target in oncology.[1][2] This document provides a comprehensive technical guide
on the selectivity profile of SHR5428 against other Cyclin-Dependent Kinases (CDKs), based
on currently available information. It is intended to inform researchers and drug development
professionals on the preclinical characteristics of this compound. SHR5428 has demonstrated
potent enzymatic and cellular activity against triple-negative breast cancer models and exhibits
favorable pharmacokinetic properties in preclinical species.[1]

Data Presentation: SHR5428 Kinase Selectivity

While the primary publication detailing the full quantitative selectivity profile of SHR5428 is not
publicly accessible, available abstracts consistently report its high selectivity for CDK7 over
other key cell cycle and transcriptional CDKs.[1] The table below summarizes the known
inhibitory activity and the qualitative selectivity profile of SHR5428.
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Kinase Target IC50 (nM) Selectivity Description
CDK7 2.3 Highly Potent Inhibition

CDK1 Not Publicly Available High Selectivity over CDK1[1]
CDK2 Not Publicly Available High Selectivity over CDK2[1]
CDK4 Not Publicly Available High Selectivity over CDKA4[1]
CDK®6 Not Publicly Available High Selectivity over CDK6[1]
CDK9 Not Publicly Available High Selectivity over CDK9[1]
CDK12 Not Publicly Available High Selectivity over CDK12[1]

Note: IC50 values for CDKs other than CDK?7 are not available in the public domain at the time
of this writing. The description of high selectivity is based on statements from the primary
research publication abstract.[1]

Experimental Protocols

The precise experimental protocols used to determine the selectivity profile of SHR5428 have
not been detailed in publicly available literature. However, a generalized methodology for in
vitro kinase inhibition assays is presented below to provide a framework for understanding how
such data is typically generated.

Representative In Vitro Kinase Selectivity Assay Protocol

This protocol describes a common method for assessing the inhibitory activity of a compound
against a panel of protein kinases.

1. Reagents and Materials:

e Recombinant human CDK/cyclin complexes (e.g., CDK7/CycH/MAT1, CDK1/CycB,
CDK2/CycA, etc.)

» Kinase-specific peptide substrates

e Adenosine triphosphate (ATP), [y-33P]ATP

e Test compound (SHR5428) dissolved in Dimethyl Sulfoxide (DMSO)

» Kinase reaction buffer (e.g., Tris-HCI, MgClz, DTT, BSA)
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e ATP solution
» 96-well filter plates
¢ Scintillation counter and scintillant

2. Assay Procedure:

o A serial dilution of the test compound (SHR5428) is prepared in DMSO and then diluted in
the kinase reaction buffer.

» The recombinant CDK/cyclin enzymes are prepared in the kinase reaction buffer.

 In the wells of a 96-well plate, the test compound at various concentrations is pre-incubated
with the respective CDK/cyclin enzyme for a defined period (e.g., 10-15 minutes) at room
temperature.

e The kinase reaction is initiated by adding a mixture of the peptide substrate and [y-33P]ATP.

e The reaction is allowed to proceed for a specified time (e.g., 30-120 minutes) at a controlled
temperature (e.g., 30°C).

e The reaction is terminated by the addition of a stop solution (e.g., phosphoric acid).

e The phosphorylated substrate is captured on a filter plate, which is then washed to remove
unincorporated [y-33P]ATP.

 Scintillant is added to the wells, and the radioactivity, corresponding to the degree of
substrate phosphorylation, is measured using a scintillation counter.

3. Data Analysis:

e The raw data (counts per minute) are converted to percent inhibition relative to a DMSO
control (0% inhibition) and a no-enzyme control (100% inhibition).

e The IC50 values, the concentration of the inhibitor required to reduce enzyme activity by
50%, are determined by fitting the percent inhibition data to a sigmoidal dose-response curve
using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

CDK?7 Signaling Pathway

CDKY plays a dual role in regulating the cell cycle and transcription. As a component of the
CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKSs, such as
CDK1, CDK2, CDK4, and CDK6. Additionally, as part of the transcription factor IIH (TFIIH), it
phosphorylates the C-terminal domain of RNA polymerase Il, which is essential for transcription
initiation.
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Caption: Dual roles of CDK7 in transcription and cell cycle, and inhibition by SHR5428.

Experimental Workflow: Kinase Selectivity Profiling

The following diagram illustrates a typical workflow for determining the selectivity profile of a
kinase inhibitor.
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Caption: A generalized workflow for in vitro kinase inhibitor selectivity profiling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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